[(2-Bromophenyl)(phenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-Bromophenyl)(phenyl)methylamine hydrochloride is a chemical compound with the molecular formula C14H14BrN·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(phenyl)methylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with N-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of (2-Bromophenyl)(phenyl)methylamine hydrochloride follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration and drying.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(phenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or amines in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(2-Bromophenyl)(phenyl)methylamine hydrochloride is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(phenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(phenyl)methylamine hydrochloride
- (2-Fluorophenyl)(phenyl)methylamine hydrochloride
- (2-Iodophenyl)(phenyl)methylamine hydrochloride
Uniqueness
(2-Bromophenyl)(phenyl)methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-methyl-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN.ClH/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15;/h2-10,14,16H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODEHFFUHFTMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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